![molecular formula C20H21N3O4S B2897595 (1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1704633-48-6](/img/structure/B2897595.png)
(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” is a compound that contains a benzimidazole scaffold . Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . They are extremely effective with respect to their inhibitory activity and favorable selectivity ratio .
Molecular Structure Analysis
Benzimidazole is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring . It is a potential bioactive heterocyclic aromatic compound with a variety of biological activities . The specific molecular structure of “this compound” is not detailed in the available resources.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular formula of C20H21N3O4S and a molecular weight of 399.47. No further physical and chemical properties are detailed in the available resources.科学的研究の応用
Synthesis and Optical Properties
A study by Anand and Muthusamy (2018) involved the synthesis and characterization of oligobenzimidazoles, which share a structural motif with the compound . These oligomers were investigated for their optical, electrical, electrochemical, and thermal properties, showcasing their potential in electronic and optoelectronic applications due to their significant electrochemical and optical band gaps (Anand & Muthusamy, 2018).
Antimicrobial Activity
Patel et al. (2011) synthesized pyridine derivatives that exhibit variable and modest antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of benzimidazole derivatives as frameworks for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Activity
Mullagiri et al. (2018) synthesized new conjugates as tubulin polymerization inhibitors, showing considerable cytotoxicity against various human cancer cell lines. This demonstrates the compound's potential utility in cancer research and treatment strategies (Mullagiri et al., 2018).
Corrosion Inhibition
Prashanth et al. (2021) explored the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions. Their findings indicate that compounds bearing imidazole units, like the one , could serve as effective corrosion inhibitors, highlighting their importance in materials science and engineering (Prashanth et al., 2021).
Luminescent Materials
Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives characterized by their optical properties, including significant Stokes' shift and quantum yields. These properties suggest potential applications in the development of luminescent materials (Volpi et al., 2017).
将来の方向性
Benzimidazole derivatives have received much interest in drug discovery due to their significant bioactivity . They are considered a promising category of bioactive heterocyclic compounds that exhibit a wide variety of biological activities in the medicinal field . Future research may focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities .
作用機序
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are present in many bioactive compounds and possess diverse biological and clinical applications .
Mode of Action
For instance, it can act as an electrophile, making it a great target for attack by an electron-rich nucleophilic group . This interaction can lead to various changes in the target molecule, affecting its function .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect a wide range of pathways, including those involved in antimicrobial, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .
Pharmacokinetics
It is known that benzimidazole derivatives are generally well-absorbed and distributed throughout the body . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antineoplastic effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
特性
IUPAC Name |
3H-benzimidazol-5-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-15-3-5-16(6-4-15)28(25,26)17-8-10-23(11-9-17)20(24)14-2-7-18-19(12-14)22-13-21-18/h2-7,12-13,17H,8-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJHRJICCBTDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
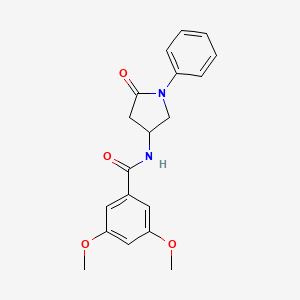
![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2897513.png)
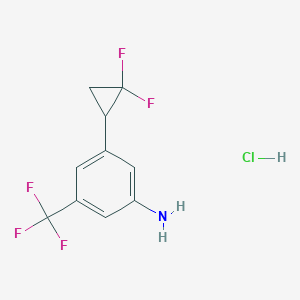
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2897516.png)
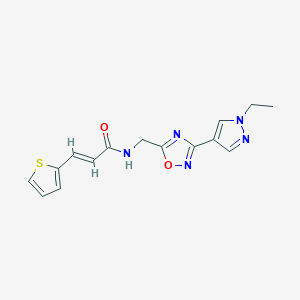
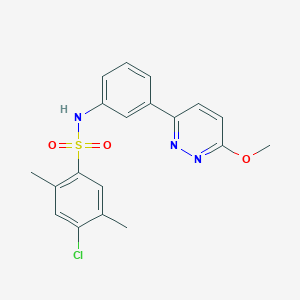
![2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2897519.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897522.png)
![2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide](/img/structure/B2897523.png)
![Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2897525.png)

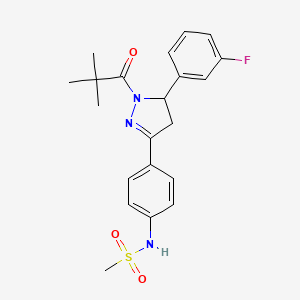
![6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2897532.png)
